N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic small molecule featuring a 5-methoxyindole core linked via an ethyl chain to a 2,4-dimethyl-1,3-thiazole-5-carboxamide moiety. The indole scaffold is a common pharmacophore in bioactive compounds, including neurotransmitters and antimicrobial agents, while the thiazole ring enhances structural rigidity and modulates electronic properties . This compound’s synthesis likely involves coupling the indole-ethylamine intermediate with a thiazole-carboxylic acid derivative, followed by purification via column chromatography or crystallization .
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c1-10-16(23-11(2)20-10)17(21)18-7-6-12-9-19-15-5-4-13(22-3)8-14(12)15/h4-5,8-9,19H,6-7H2,1-3H3,(H,18,21) |
InChI Key |
ZRLXVOKFGXWRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and formylcyclohexanone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors in the body, potentially modulating biological processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table compares key structural and functional attributes of the target compound with analogues:
Key Observations
Indole Modifications: The target compound replaces melatonin’s acetyl group with a thiazole-carboxamide, likely reducing melatonin receptor affinity but enhancing metabolic stability due to the thiazole’s resistance to hydrolysis .
Thiazole vs. Thiadiazole/Thiazolidinone: The 2,4-dimethyl-thiazole in the target compound increases lipophilicity (logP ~2.5 predicted) compared to the thiadiazole in compound 4a (logP ~1.8), favoring membrane penetration . Thiazolidinone derivatives (e.g., compound from ) exhibit broader heterocyclic diversity but may suffer from reduced bioavailability due to higher molecular weight (>500 Da).
Synthetic Complexity: The target compound’s synthesis is less labor-intensive than multi-step routes for thiazolidinones (e.g., ) but requires precise coupling of the indole-ethylamine intermediate with activated thiazole-carboxylic acids .
Physicochemical Properties
- Solubility : The thiazole-carboxamide group enhances water solubility compared to purely lipophilic indole derivatives like 5-MeO-DALT.
- Thermal Stability : The melting point is expected to exceed 150°C (based on analogues in ), ensuring stability under storage conditions.
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 286.37 g/mol. The structural components include an indole moiety and a thiazole ring, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, compounds containing thiazole rings have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 10.74 | |
| Compound B | MCF7 (Breast) | 24.34 | |
| Compound C | HCT116 (Colorectal) | 28.65 | |
| This compound | TBD | TBD | TBD |
In Vitro Studies : The synthesized compounds were evaluated for their anticancer activities using the MTT assay method against human cancer cell lines such as A549 (lung), MCF7 (breast), and HCT116 (colorectal). Preliminary findings suggest that the compound exhibits moderate to potent inhibitory activity against these cell lines.
The mechanism by which this compound exerts its effects may involve inhibition of specific kinases or pathways associated with cancer cell proliferation and survival. In particular, compounds related to this structure have been noted for their activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy.
Structure-Activity Relationship (SAR)
The presence of the thiazole ring combined with the indole structure is crucial for enhancing biological activity. Modifications at specific positions on these rings can significantly affect potency and selectivity. For example:
- Methoxy Substitution : The methoxy group on the indole ring has been associated with increased lipophilicity and improved binding affinity to biological targets.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methoxy at position 5 on indole | Increases potency |
| Dimethyl substitution on thiazole | Modulates activity against specific targets |
Case Studies
A notable study demonstrated that derivatives of thiazoles exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 1.61 µg/mL against colon carcinoma HCT-15 cells, illustrating the potential efficacy of thiazole-containing compounds in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
